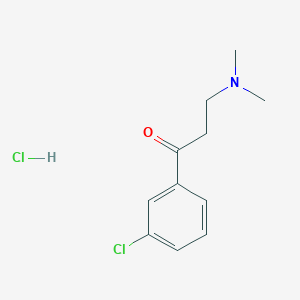
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of a chlorine atom on the phenyl ring and a dimethylamino group on the propyl chain makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and dimethylamine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate.
Reduction: The intermediate is then reduced to form the final product, 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one: Similar structure but with the chlorine atom on the para position.
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is unique due to the specific positioning of the chlorine atom and the dimethylamino group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
16264-88-3 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H |
Clave InChI |
STABLXCCIMFEIP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC(=CC=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















